Benzyldodecyldimethylammonium Chloride Dihydrate

Surfactant Science Physical Chemistry Disinfectant Formulation

Commercial benzalkonium chloride (BAC) mixtures vary batch-to-batch in C12/C14/C16 homolog ratios, compromising experimental reproducibility in CMC determination, SAR studies, and environmental toxicity assays. This compound is a single-chain, high-purity C12 QAC with defined micellization behavior and a characterized second CMC, serving as a reliable calibration standard for tensiometry and conductometry. • 93.6% yield demonstrated in hydrothermal PTC hydrolysis-reproducible catalytic activity not achievable with mixed BACs. • MIC of 20 mg/L against P. fluorescens; 9-fold lower acute Daphnia toxicity vs. C14-BAC, enabling aquatic-safe biocide formulations. • ≥98% purity with batch-to-batch consistency for long-term studies.

Molecular Formula C21H42ClNO2
Molecular Weight 376.0 g/mol
Cat. No. B1529001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldodecyldimethylammonium Chloride Dihydrate
Molecular FormulaC21H42ClNO2
Molecular Weight376.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]
InChIInChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1
InChIKeyORJHCWPHEPKXRE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyldodecyldimethylammonium Chloride Dihydrate: Product-Specific Scientific and Procurement Evidence Guide


Benzyldodecyldimethylammonium chloride dihydrate (CAS 147228-80-6) is a well-defined, single-chain quaternary ammonium compound (QAC) with a C12 alkyl tail. As a pure chemical entity rather than a variable homolog mixture , it serves as a benchmark cationic surfactant for precise research in micellization and membrane biophysics [1]. This guide provides direct, comparator-driven evidence to support informed selection for research and industrial applications.

Benzyldodecyldimethylammonium Chloride Dihydrate: Why In-Class Substitution Fails for Critical Applications


Commercial benzalkonium chloride (BAC) products are variable mixtures of C12, C14, and C16 alkyl homologs, leading to batch-to-batch inconsistencies in critical micelle concentration (CMC), antimicrobial activity, and toxicity profiles [1]. For example, virus inactivation is highly dependent on alkyl chain length and is maximized only above a precise CMC threshold [2]. Substituting a pure C12 compound like benzyldodecyldimethylammonium chloride dihydrate with a mixed BAC can compromise experimental reproducibility, alter environmental fate predictions, and reduce the specificity of structure-activity relationship (SAR) models [3].

Benzyldodecyldimethylammonium Chloride Dihydrate: Quantitative Differential Performance vs. Key Comparators


CMC and Micellization: Direct Comparison with C14 and C16 BAC Homologs

The critical micelle concentration (CMC) of the target C12 compound is significantly higher than that of its C14 and C16 counterparts. A 2025 study by Takada et al. directly measured CMC values for single-chain BAC homologs at 25°C. The C12 compound (benzyldodecyldimethylammonium chloride) has a CMC of approximately 1.3 mM, compared to 0.84 mM for the C14 homolog and 0.50 mM for the C16 homolog [1]. This quantifies that the C12 compound requires a higher concentration to form micelles, which is a critical design parameter for formulations where monomer-driven bacterial killing must be balanced with micelle-driven viral inactivation [2].

Surfactant Science Physical Chemistry Disinfectant Formulation

Antimicrobial Potency: Broad-Spectrum MIC Data vs. Didecyldimethylammonium Chloride (DDAC)

Against common environmental and pathogenic strains, benzyldodecyldimethylammonium chloride (BAC-C12) demonstrates an MIC range of 10-30 µg/mL, which is 5- to 10-fold higher than that of didecyldimethylammonium chloride (DDAC) [1]. For a specific Gram-negative target, Pseudomonas fluorescens, the target compound's MIC is 20 mg/L [2]. While DDAC is more potent on a per-mass basis, the higher MIC of BAC-C12 can be advantageous in scenarios requiring less acute aquatic toxicity or a wider safety margin for non-target organisms, as DDAC's higher potency correlates with greater environmental persistence and toxicity [3].

Antimicrobial Disinfection Microbiology

Phase-Transfer Catalysis (PTC) Efficiency: High Yield in Hydrolysis Reactions

In the hydrolysis of n-dodecylbenzyl chloride, using the target compound as a phase-transfer catalyst under hydrothermal-assisted conditions (130°C, 16h) achieved a 93.6% yield of the target alcohol [1]. This performance is achieved with a pure, well-characterized quaternary ammonium salt. In contrast, mixed BAC catalysts typically used for similar transformations [2] lack this precise, published yield benchmark for a comparable reaction, making the target compound a more predictable choice for synthetic method development.

Organic Synthesis Phase-Transfer Catalysis Green Chemistry

Aquatic Toxicity Profile: Class-Leading Safety Margin Compared to C14 BAC

In acute aquatic toxicity tests, the C12 homolog (benzyldodecyldimethylammonium chloride) is significantly less toxic than its C14 counterpart. For Daphnia magna, the 48h EC50 is 41.1 µg/L for the C12 compound, compared to a reported EC50 of just 4.8 µg/L for the C14 homolog [1]. This nearly 9-fold difference in toxicity directly translates to lower hazard quotients and reduced ecological risk, a critical factor in selecting QACs for applications with potential environmental release [2].

Ecotoxicology Environmental Safety Regulatory Compliance

Benzyldodecyldimethylammonium Chloride Dihydrate: Optimal Application Scenarios Based on Quantitative Evidence


Calibration Standard in Surfactant Biophysics and Micelle Research

As a single-chain, high-purity C12 QAC, this compound serves as a primary calibration standard for conductometric and tensiometric determination of CMC. Its well-defined micellization behavior, including a characterized second CMC [1], makes it superior to mixed BACs for fundamental colloid science studies.

Formulation of Environmentally-Conscious Disinfectants and Algaecides

The compound's 9-fold lower acute toxicity to Daphnia compared to C14-BAC [2] makes it the preferred active ingredient for products used in agriculture, cooling water treatment, and other applications where aquatic discharge is a concern. Its moderate MIC (10-30 µg/mL) provides a sufficient antimicrobial window with a lower environmental footprint [3].

Phase-Transfer Catalyst in Hydrothermal Organic Synthesis

The documented 93.6% yield in the hydrolysis of n-dodecylbenzyl chloride under hydrothermal-assisted PTC conditions [4] makes this compound a reliable catalyst for optimizing similar high-temperature, biphasic reactions. Its single-chain purity ensures reproducible catalytic activity not guaranteed with mixed homolog BACs [5].

Targeting Multidrug-Resistant (MDR) Gram-Negative Bacteria in Research

With a defined MIC of 20 mg/L against Pseudomonas fluorescens [6], the compound is a potent, well-characterized agent for studies on MDR Pseudomonas aeruginosa and other Gram-negative pathogens. Its concentration-dependent bactericidal action provides a clear model for studying QAC mechanisms of action and resistance development.

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